

IMMH-010 Maleate: A Technical Guide to its Mechanism of Action in Cancer

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Compound of Interest

Compound Name: *Immh-010 maleate*

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Executive Summary

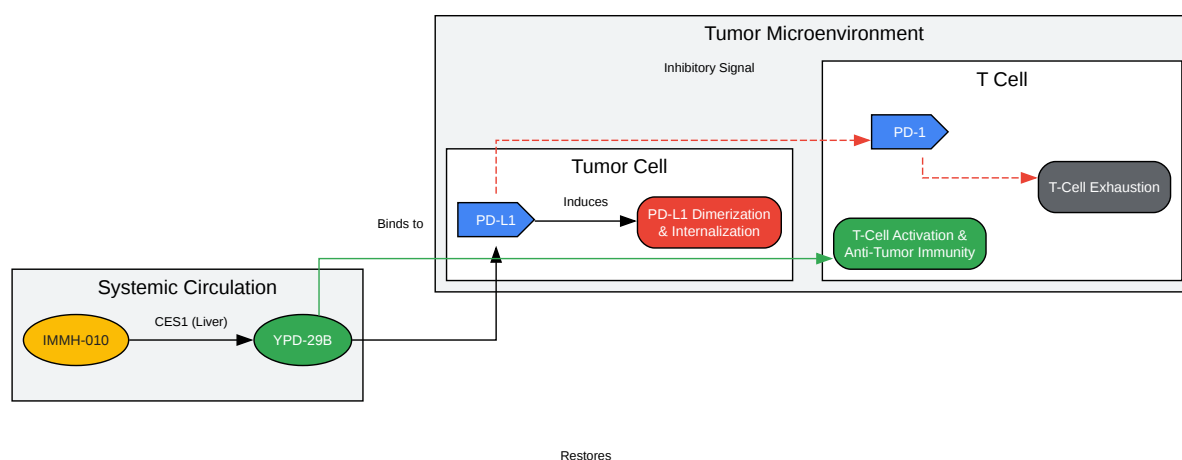
IMMH-010 maleate is an orally bioavailable small molecule prodrug currently under clinical investigation for the treatment of advanced solid tumors. It is designed to overcome the limitations of monoclonal antibody-based immunotherapies by offering improved tissue penetration and a more convenient route of administration. This technical guide provides an in-depth overview of the mechanism of action of IMMh-010, detailing its conversion to the active metabolite YPD-29B, its potent inhibition of the PD-1/PD-L1 immune checkpoint pathway, and its preclinical anti-tumor efficacy. This document includes a compilation of key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: From Prodrug to PD-L1 Inhibition

IMMH-010 is an ester prodrug of YPD-29B, a highly potent and specific inhibitor of Programmed Death-Ligand 1 (PD-L1). Following oral administration, IMMh-010 is rapidly and extensively converted to its active form, YPD-29B, primarily through the action of carboxylesterase 1 (CES1) in the liver.^[1] YPD-29B then exerts its anti-tumor effect by disrupting the interaction between PD-L1 on tumor cells and the PD-1 receptor on activated T cells.

Signaling Pathway

The binding of PD-L1 to PD-1 transmits an inhibitory signal to the T cell, leading to T-cell exhaustion and immune evasion by the tumor. YPD-29B directly targets and binds to PD-L1, inducing its dimerization and subsequent internalization.[2] This prevents the PD-L1/PD-1 interaction, thereby blocking the inhibitory signal and restoring T-cell-mediated anti-tumor immunity.



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Fig. 1: Mechanism of action of IMM-010.

Quantitative Data

In Vitro Potency

The active metabolite, YPD-29B, demonstrates exceptionally high potency in blocking the PD-1/PD-L1 interaction.

Compound	Assay	IC50	Reference
YPD-29B	HTRF Protein-Protein Interaction	< 10 ⁻¹³ M	[3]

In Vivo Anti-Tumor Efficacy

IMMH-010 maleate has shown significant dose-dependent tumor growth inhibition (TGI) in syngeneic mouse models.

Model	Compound	Dose (mg/kg, PO, QD)	TGI (%)	Reference
B16F10 Melanoma	IMMH-010 maleate	2.5	45	[4]
B16F10 Melanoma	IMMH-010 maleate	5	58	[4]
B16F10 Melanoma	IMMH-010 maleate	10	65	[4]
MC38 Colon Carcinoma	IMMH-010 maleate	2.5	35	[4]
MC38 Colon Carcinoma	IMMH-010 maleate	5	52	[4]
MC38 Colon Carcinoma	IMMH-010 maleate	10	61	[4]

Pharmacokinetics

Pharmacokinetic studies have been conducted in rats and monkeys, demonstrating rapid conversion of IMM-010 to YPD-29B and favorable exposure of the active metabolite.

Table 2.3.1: Pharmacokinetic Parameters in Rats (Single Oral Dose)[3][5]

Compound	Dose (mg/kg)	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (ng·h/mL)
IMMH-010	10	35.4 ± 12.1	0.5	1.23 ± 0.34	68.9 ± 18.5
YPD-29B	10	234 ± 56	1.0	1.57 ± 0.45	543 ± 121
IMMH-010	30	112 ± 45	0.75	1.45 ± 0.51	215 ± 78
YPD-29B	30	789 ± 213	1.0	2.11 ± 0.67	1876 ± 543
IMMH-010	100	356 ± 123	1.0	1.87 ± 0.62	789 ± 234
YPD-29B	100	2543 ± 876	1.5	3.65 ± 1.23	6543 ± 1876

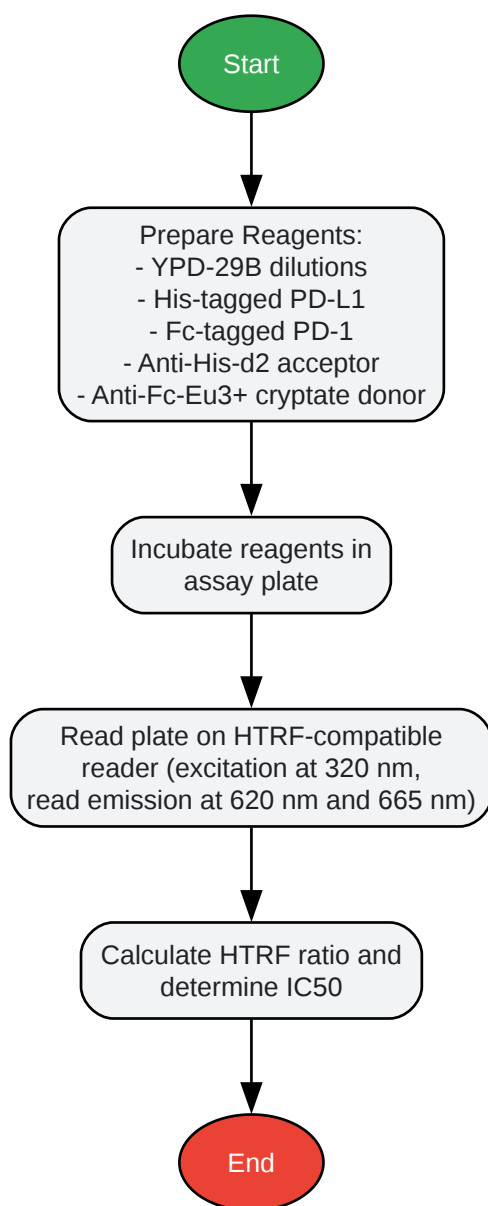
Table 2.3.2: Pharmacokinetic Parameters in Cynomolgus Monkeys (Single 5 mg/kg Oral Dose) [4]

Compound	Cmax (ng/mL)	Tmax (h)	t1/2 (h)	AUC (ng·h/mL)
IMMH-010	9.46	~1.5	5.16	47.9
YPD-29B	35.5	~1.5	9.00	186

Experimental Protocols

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay was utilized to determine the in vitro potency of YPD-29B in inhibiting the interaction between PD-1 and PD-L1.



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Fig. 2: HTRF assay workflow.

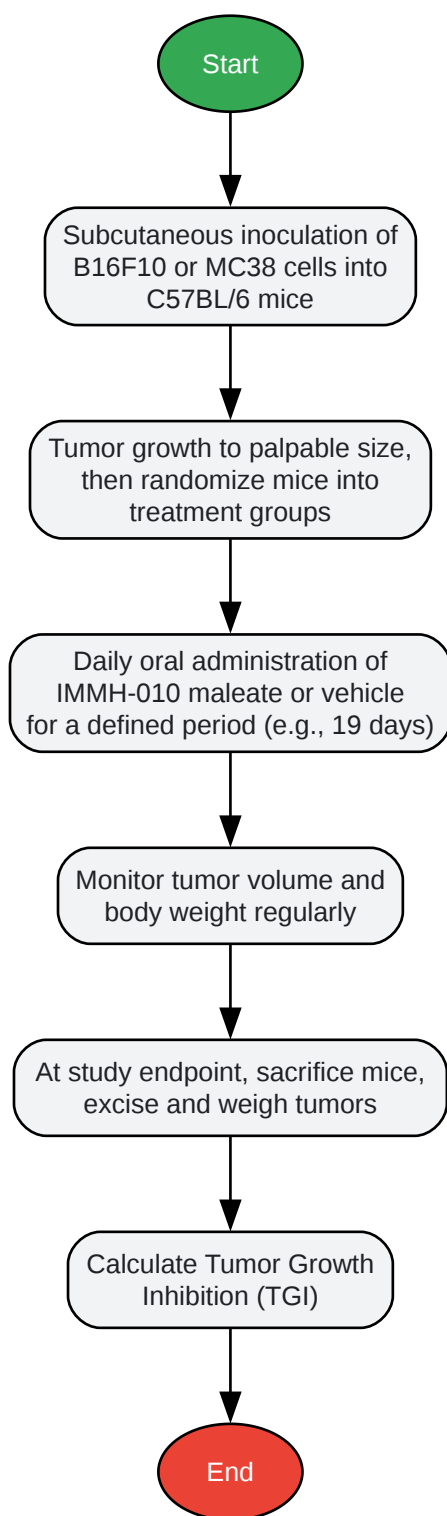
Protocol:

- **Reagent Preparation:** Serial dilutions of YPD-29B were prepared. Recombinant human His-tagged PD-L1 and Fc-tagged PD-1 proteins were used. HTRF detection reagents consisted of an anti-His antibody conjugated to a d2 acceptor and an anti-Fc antibody conjugated to a Eu3+ cryptate donor.

- Incubation: All components were incubated together in a microplate to allow for the binding of PD-1 to PD-L1 and the binding of the detection antibodies to their respective tags.
- Signal Detection: The plate was read on an HTRF-compatible microplate reader. The Eu3+ cryptate donor was excited at 320 nm. In the absence of an inhibitor, the close proximity of the donor and acceptor due to the PD-1/PD-L1 interaction results in fluorescence resonance energy transfer (FRET), leading to a specific emission at 665 nm.
- Data Analysis: The HTRF ratio (665 nm emission / 620 nm emission) was calculated. The IC50 value was determined by plotting the HTRF ratio against the concentration of YPD-29B. [\[3\]](#)

In Vivo Xenograft Studies

Syngeneic mouse models were used to evaluate the anti-tumor efficacy of **IMMH-010 maleate**.



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Fig. 3: In vivo xenograft study workflow.

Protocol:

- Cell Culture and Inoculation: B16F10 melanoma or MC38 colon carcinoma cells were cultured and then subcutaneously injected into the flanks of C57BL/6 mice.[1]
- Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size, after which the mice were randomized into different treatment groups.[1]
- Drug Administration: **IMMH-010 maleate** was suspended in a vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally once daily at various doses for a specified duration (e.g., 19 consecutive days).[1][4]
- Monitoring: Tumor dimensions and mouse body weights were measured regularly throughout the study.[1]
- Endpoint Analysis: At the conclusion of the study, mice were euthanized, and tumors were excised and weighed.[1][4]
- TGI Calculation: Tumor Growth Inhibition (TGI) was calculated using the formula: $TGI (\%) = [1 - (\text{Mean tumor weight of treated group} / \text{Mean tumor weight of vehicle group})] \times 100$. [1]

Pharmacokinetic Analysis

The pharmacokinetic properties of IMM-010 and its active metabolite YPD-29B were assessed in rats and monkeys.

Protocol:

- Animal Dosing: **IMMH-010 maleate** was formulated in a suitable vehicle (e.g., 0.5% sodium carboxymethyl cellulose) and administered via oral gavage to Sprague-Dawley rats or cynomolgus monkeys at various doses.[3][4]
- Sample Collection: Blood samples were collected at predetermined time points post-dosing into tubes containing an esterase inhibitor (e.g., NaF) to prevent ex vivo conversion of IMM-010. Plasma was separated by centrifugation.[3][4]
- Bioanalysis: The concentrations of IMM-010 and YPD-29B in plasma samples were quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

- Pharmacokinetic Parameter Calculation: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, Tmax, t1/2, and AUC, using software such as WinNonlin.[3]

Clinical Development

IMMH-010 is currently being evaluated in a Phase 1 clinical trial (NCT04343859) in patients with advanced malignant solid tumors to assess its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity.[3][6]

Conclusion

IMMH-010 maleate is a promising oral PD-L1 inhibitor that effectively converts to its highly potent active metabolite, YPD-29B. Preclinical data demonstrate that YPD-29B potently blocks the PD-1/PD-L1 interaction, leading to T-cell activation and significant anti-tumor efficacy in vivo. The favorable pharmacokinetic profile and oral bioavailability of IMM-010 position it as a potentially valuable alternative or complementary therapy to existing antibody-based immune checkpoint inhibitors. Further clinical investigation is warranted to fully elucidate its therapeutic potential in cancer patients.

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